molecular formula C14H30Cl4N4O4S2 B12751717 N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German] CAS No. 93310-18-0

N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]

Cat. No.: B12751717
CAS No.: 93310-18-0
M. Wt: 524.4 g/mol
InChI Key: CXGUYWYMYSYHIU-UHFFFAOYSA-N
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Description

BRN 2312004 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The synthesis of BRN 2312004 involves several steps, including specific reaction conditions and reagents. The industrial production methods are designed to ensure high yield and purity of the compound. Detailed synthetic routes and reaction conditions are crucial for the successful preparation of BRN 2312004.

Chemical Reactions Analysis

BRN 2312004 undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions include specific catalysts and solvents

Scientific Research Applications

BRN 2312004 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in biochemical studies and experiments. In medicine, BRN 2312004 is investigated for its potential therapeutic effects. Industrially, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of BRN 2312004 involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

BRN 2312004 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and reactivity. The comparison helps in understanding the distinct properties and advantages of BRN 2312004.

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Properties

CAS No.

93310-18-0

Molecular Formula

C14H30Cl4N4O4S2

Molecular Weight

524.4 g/mol

IUPAC Name

1,6-bis[bis(2-chloroethyl)sulfamoylamino]hexane

InChI

InChI=1S/C14H30Cl4N4O4S2/c15-5-11-21(12-6-16)27(23,24)19-9-3-1-2-4-10-20-28(25,26)22(13-7-17)14-8-18/h19-20H,1-14H2

InChI Key

CXGUYWYMYSYHIU-UHFFFAOYSA-N

Canonical SMILES

C(CCCNS(=O)(=O)N(CCCl)CCCl)CCNS(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

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